molecular formula C8H7BrFNO2 B11758312 L-2-(o-Bromo-p-fluorophenyl)glycine

L-2-(o-Bromo-p-fluorophenyl)glycine

Katalognummer: B11758312
Molekulargewicht: 248.05 g/mol
InChI-Schlüssel: XPPHZQBPJQGHIS-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-2-(o-Bromo-p-fluorophenyl)glycine is a chemical compound with the molecular formula C8H7BrFNO2 It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a glycine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-2-(o-Bromo-p-fluorophenyl)glycine typically involves the bromination and fluorination of a phenylglycine precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure selective substitution on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

L-2-(o-Bromo-p-fluorophenyl)glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglycine oxides, while reduction could produce dehalogenated derivatives.

Wissenschaftliche Forschungsanwendungen

L-2-(o-Bromo-p-fluorophenyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which L-2-(o-Bromo-p-fluorophenyl)glycine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-2-(o-Bromo-p-chlorophenyl)glycine
  • L-2-(o-Bromo-p-methylphenyl)glycine
  • L-2-(o-Bromo-p-nitrophenyl)glycine

Uniqueness

L-2-(o-Bromo-p-fluorophenyl)glycine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C8H7BrFNO2

Molekulargewicht

248.05 g/mol

IUPAC-Name

(2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI-Schlüssel

XPPHZQBPJQGHIS-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C=C1F)Br)[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC(=C(C=C1F)Br)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.